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molecular formula C12H16NO3P B3271117 Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester CAS No. 54049-93-3

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester

Cat. No. B3271117
M. Wt: 253.23 g/mol
InChI Key: ZPUYDPWWJCNLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861421

Procedure details

A stirrd mixture of triethyl phosphite (0.500 g, 2.95 mmol) and 3-cyanobenzyl bromide (0.609 g, 2.95 mmol) was refluxed at 140° C. under argon for 2 h and the resulting volatiles were removed at room temperature in vacuo to afford the tided intermediate as a colorless oil (0.62 g, 84%). 1H-NMR (400 MHz, CDCl3) δ 7.7-7.5 (m, 3H), 7.44 (t, J=7.8 Hz, 1H), 4.06 (p, J=7.6 Hz, 4H), 3.17 (d J=21.8 Hz, 2H), 1.27 (t, J=7.1 Hz, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.609 g
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.[C:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]Br)#[N:12]>>[CH2:9]([O:8][P:1]([CH2:16][C:15]1[CH:18]=[CH:19][CH:20]=[C:13]([C:11]#[N:12])[CH:14]=1)(=[O:2])[O:5][CH2:6][CH3:7])[CH3:10]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
0.609 g
Type
reactant
Smiles
C(#N)C=1C=C(CBr)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting volatiles were removed at room temperature in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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